molecular formula C19H18ClN3O5 B2491368 2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide CAS No. 941919-87-5

2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2491368
CAS No.: 941919-87-5
M. Wt: 403.82
InChI Key: ZGCLDSWYJJGXDG-UHFFFAOYSA-N
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Description

2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is a complex organic compound known for its potential applications in various fields of scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxy group, a piperidinyl group, and a nitrobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide typically involves multi-step organic reactionsThe piperidinyl group is then introduced via a nucleophilic substitution reaction, and the final product is obtained through amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
  • 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • 2-chloromethyl-3,5-dimethyl-4-phenylthiazole

Uniqueness

2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5/c1-28-17-8-5-12(10-16(17)22-9-3-2-4-18(22)24)21-19(25)14-7-6-13(23(26)27)11-15(14)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCLDSWYJJGXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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